30-Fold Weaker IDO1 Inhibition Relative to O-Benzylhydroxylamine Enables Use as a Negative Control
In a direct head-to-head enzyme inhibition study, O-(4-methoxybenzyl)hydroxylamine (compound 30) exhibited an IC₅₀ of 24 μM against human IDO1, compared to 0.81 μM for the unsubstituted lead O-benzylhydroxylamine [1]. This represents a 29.6-fold decrease in potency attributable solely to para-methoxy substitution. Other substituted analogs in the same study showed IC₅₀ values spanning >2 orders of magnitude (0.22–61 μM), confirming that aromatic substitution is not potency-neutral and that the 4-methoxy variant occupies a functionally distinct position at the low-potency end of the SAR landscape [1].
| Evidence Dimension | IDO1 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 24 μM (compound 30, 4-OCH₃) |
| Comparator Or Baseline | O-Benzylhydroxylamine (lead): 0.81 ± 0.081 μM; O-(4-I): 0.22 μM; O-(4-Cl): 1.3 μM; O-(4-F): 0.98 μM |
| Quantified Difference | 29.6-fold less potent than the unsubstituted lead; ≥18-fold less potent than 4-halogenated analogs |
| Conditions | Recombinant human IDO1, single-point inhibition curves; lead compound tested in duplicate (reported as mean ± SD) |
Why This Matters
For researchers studying IDO1 biology or screening for IDO1 inhibitors, O-(4-methoxybenzyl)hydroxylamine serves as a uniquely well-characterized low-activity control compound, reducing the risk of false-positive hits from unintended IDO1 pathway interference.
- [1] Malachowski, W. P.; Winters, M.; DuHadaway, J. B.; et al. O‑Alkylhydroxylamines as Rationally‑designed Mechanism‑based Inhibitors of Indoleamine 2,3‑Dioxygenase‑1. Eur. J. Med. Chem. 2016, 108, 564–576. Table 3. View Source
